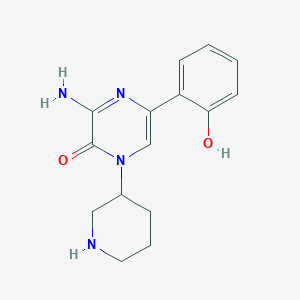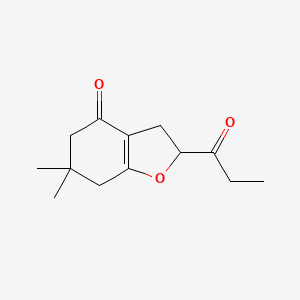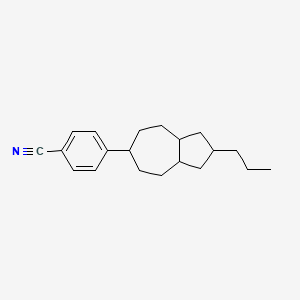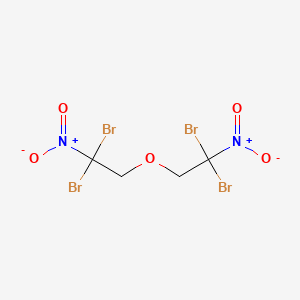
3-amino-5-(2-hydroxyphenyl)-1-piperidin-3-ylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-5-(2-hydroxyphenyl)-1-piperidin-3-ylpyrazin-2(1H)-one is a complex organic compound with a unique structure that combines a pyrazinone core with a piperidine ring and a hydroxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(2-hydroxyphenyl)-1-piperidin-3-ylpyrazin-2(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable pyrazinone intermediate, followed by the introduction of the piperidine and hydroxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-5-(2-hydroxyphenyl)-1-piperidin-3-ylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the pyrazinone core or the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce alkyl or aryl groups into the molecule.
Applications De Recherche Scientifique
3-amino-5-(2-hydroxyphenyl)-1-piperidin-3-ylpyrazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-amino-5-(2-hydroxyphenyl)-1-piperidin-3-ylpyrazin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity to certain receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-5-(2-hydroxyphenyl)-1-piperidin-3-ylpyrazin-2(1H)-one: shares structural similarities with other pyrazinone derivatives and piperidine-containing compounds.
2-hydroxyphenylpyrazinones: These compounds have similar core structures but lack the piperidine ring.
Piperidine derivatives: Compounds with a piperidine ring but different substituents on the pyrazinone core.
Uniqueness
The unique combination of the pyrazinone core, piperidine ring, and hydroxyphenyl group in this compound provides distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
850245-66-8 |
|---|---|
Formule moléculaire |
C15H18N4O2 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
3-amino-5-(2-hydroxyphenyl)-1-piperidin-3-ylpyrazin-2-one |
InChI |
InChI=1S/C15H18N4O2/c16-14-15(21)19(10-4-3-7-17-8-10)9-12(18-14)11-5-1-2-6-13(11)20/h1-2,5-6,9-10,17,20H,3-4,7-8H2,(H2,16,18) |
Clé InChI |
PKXZAKGNURCDBP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)N2C=C(N=C(C2=O)N)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine](/img/structure/B14194957.png)


![4-(4-Fluorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14194969.png)
![4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine](/img/structure/B14194970.png)


![lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane](/img/structure/B14194988.png)

![Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14195003.png)
